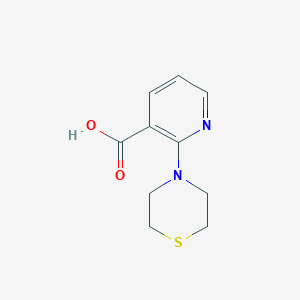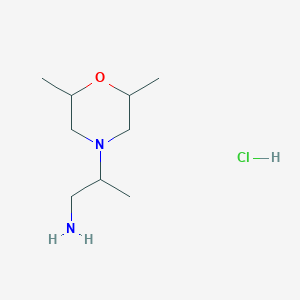
2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride
Overview
Description
“2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H21ClN2O and a molecular weight of 208.73 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3/t7?,8-,9+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 208.73 . Unfortunately, the boiling point and other physical and chemical properties are not specified in the web search results.
Scientific Research Applications
Conformational Analyses in Different Environments
- Research Findings : Structural studies of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, closely related to the query compound, reveal insights into the conformation of amine fragments in different environments. These studies are enriched by X-ray diffraction analysis and fingerprint plots derived from Hirshfeld surfaces, showcasing the significance of hydrogen-bonded chains and rings in the crystal packing of these compounds (Nitek et al., 2020).
Synthesis of Diverse Compound Libraries
- Research Findings : Utilizing derivatives similar to the query compound, a structurally diverse library of compounds was generated through alkylation and ring closure reactions. These procedures highlight the versatility of the compound in synthesizing a wide range of derivatives, which can have various applications in chemical and pharmaceutical research (Roman, 2013).
Inhibition of Carbon Steel Corrosion
- Research Findings : Tertiary amines like 1,3-di-morpholin-4-yl-propan-2-ol, a compound structurally similar to the query, have been synthesized and investigated for their inhibitive performance on carbon steel corrosion. These compounds act as anodic inhibitors, creating a protective layer on the metal surface and demonstrating significant efficiency in corrosion inhibition (Gao, Liang, & Wang, 2007).
Potential Enzyme Inhibitory Properties
- Research Findings : The synthesized compounds, which include derivatives of the query compound, have shown inhibitory activity against various enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in biomedical research, especially in the study of enzyme-related diseases (Boy et al., 2020).
Synthesis of Cyclic Aminobenzoquinones
- Research Findings : New cyclic aminobenzoquinones were synthesized, including compounds with structural similarities to the query compound. These compounds were characterized using various spectroscopic methods, indicating their potential applications in chemical research and materials science (Tuyun & Yıldız, 2018).
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-7(4-10)11-5-8(2)12-9(3)6-11;/h7-9H,4-6,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCHTYKMLVQUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



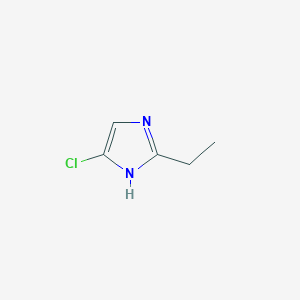
![[4-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1437926.png)
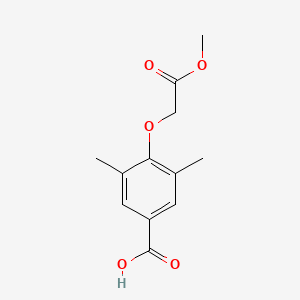
![4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B1437928.png)
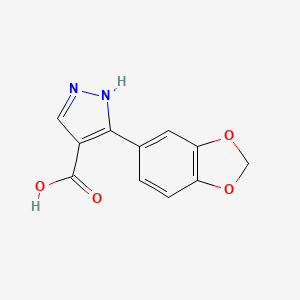
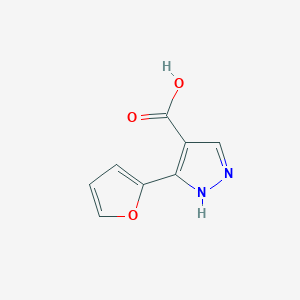
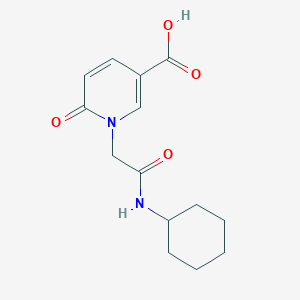
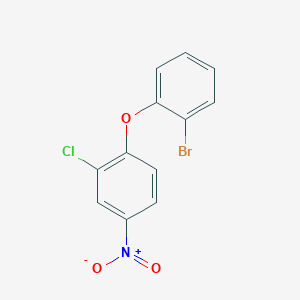
![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)
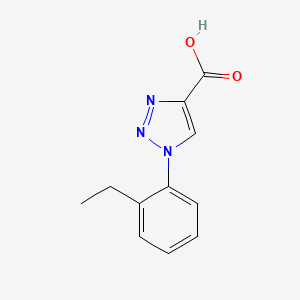
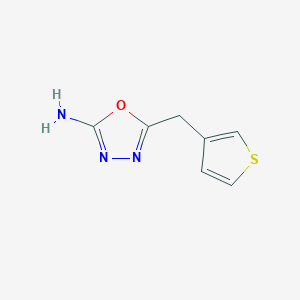
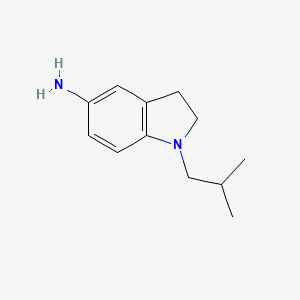
![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)
